2-(3-Fluoropyridin-2-YL)acetic acid

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Ensure your drug discovery and agrochemical programs utilize the correct 3-fluoro positional isomer. 2-(3-Fluoropyridin-2-YL)acetic acid is the essential intermediate specified in patents WO2020052631, CN111601809, CN111635408 (triazolo-pyrimidines) and WO2021065898 (azepan derivatives). Its distinct pKa (3.65) and LogP (0.85) profiles, compared to other regioisomers, are critical for modulating ADME properties and achieving target potency. Procure this specific isomer to maintain the structural integrity required for optimal target engagement and patent-aligned research.

Molecular Formula C7H6FNO2
Molecular Weight 155.13
CAS No. 1000524-32-2
Cat. No. B3026502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Fluoropyridin-2-YL)acetic acid
CAS1000524-32-2
Molecular FormulaC7H6FNO2
Molecular Weight155.13
Structural Identifiers
SMILESC1=CC(=C(N=C1)CC(=O)O)F
InChIInChI=1S/C7H6FNO2/c8-5-2-1-3-9-6(5)4-7(10)11/h1-3H,4H2,(H,10,11)
InChIKeyKVVLGFFPZLHRJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Fluoropyridin-2-YL)acetic acid (CAS 1000524-32-2) Technical Procurement and Comparative Profile


2-(3-Fluoropyridin-2-yl)acetic acid is a fluorinated pyridine acetic acid derivative with the molecular formula C7H6FNO2 and a molecular weight of 155.13 g/mol . It functions as a versatile building block in medicinal chemistry and agrochemical research, primarily serving as a key intermediate in the synthesis of triazolo-pyrimidine compounds and other heterocyclic systems . Its structural features include a carboxylic acid moiety and a strategically positioned fluorine atom at the 3-position of the pyridine ring, which significantly influences its physicochemical and binding properties.

Why 2-(3-Fluoropyridin-2-YL)acetic acid Cannot Be Replaced by Other Fluoropyridinyl Acetic Acid Isomers


Direct substitution of 2-(3-fluoropyridin-2-yl)acetic acid with its positional isomers (e.g., 4-fluoro, 5-fluoro, or 6-fluoro analogs) is not scientifically justified without rigorous re-validation. The position of the fluorine substituent on the pyridine ring critically modulates electronic distribution, acidity, lipophilicity, and hydrogen-bonding capacity. These differences translate into altered reactivity in downstream synthetic steps and distinct binding affinities for biological targets [1]. Furthermore, the 3-fluoro substitution pattern is explicitly claimed in multiple pharmaceutical patents as a key structural feature for achieving desired potency and selectivity profiles, indicating that the specific isomer is integral to the intellectual property and biological activity of the final compounds .

Quantitative Differentiation of 2-(3-Fluoropyridin-2-YL)acetic acid Against Key Structural Analogs


Acidity (pKa) Differentiation: 3-Fluoro Isomer vs. 5-Fluoro and Non-Fluorinated Analogs

The predicted pKa of the carboxylic acid group in 2-(3-fluoropyridin-2-yl)acetic acid is 3.65 ± 0.10 . This value is significantly higher (less acidic) than the predicted pKa of the 5-fluoro regioisomer, which is reported as 3.25 [1]. The non-fluorinated parent compound, 2-pyridylacetic acid, has a reported strongest acidic pKa of 3.35 [2].

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Lipophilicity (LogP) Profile: 3-Fluoro Isomer vs. 5-Fluoro and 6-Fluoro Isomers

The predicted LogP of 2-(3-fluoropyridin-2-yl)acetic acid is 0.8478 [1]. This value is significantly higher than the LogP of the 5-fluoro regioisomer, which is reported as 0.61 (or as low as 0.05 in some sources) [2], but identical to the LogP reported for the 6-fluoro regioisomer [3].

ADME Lipophilicity Drug Design

XLogP3 Computational Lipophilicity: Distinct Profile of 3-Fluoro Isomer

The XLogP3 value, a consensus computational measure of lipophilicity, is reported as 0.5 for 2-(3-fluoropyridin-2-yl)acetic acid . This value is lower than the standard LogP (0.8478), indicating a more moderate lipophilicity profile when accounting for multiple calculation methods. In contrast, the non-fluorinated 2-pyridylacetic acid has a reported LogP of 0.57 (ALOGPS) or -0.24 (ChemAxon) [1], demonstrating the significant and non-linear impact of fluorine substitution on this parameter.

Computational Chemistry Drug-likeness QSAR

Topological Polar Surface Area (TPSA) and Hydrogen Bonding Capacity

The topological polar surface area (TPSA) of 2-(3-fluoropyridin-2-yl)acetic acid is 50.2 Ų, with a hydrogen bond acceptor count of 4 and a hydrogen bond donor count of 1 [1]. The non-fluorinated parent compound, 2-pyridylacetic acid, has a TPSA of 50.19 Ų and a hydrogen bond acceptor count of 3 [2].

Medicinal Chemistry Bioavailability CNS Drug Design

Patent-Cited Utility as a Specific Intermediate for Triazolo-Pyrimidine Compounds

2-(3-fluoropyridin-2-yl)acetic acid is specifically cited as a key intermediate in multiple pharmaceutical patent applications, including WO2021065898 (Azepan derivatives) and WO2020052631/CN111601809/CN111635408 (Triazolo-pyrimidine compounds and uses thereof) . While the 6-fluoro isomer (CAS 1000517-25-8) is also described as useful in medicinal chemistry for anti-inflammatory applications [1], the explicit patent citations for the 3-fluoro isomer provide a verifiable record of its utility in the synthesis of specific, patented therapeutic candidates.

Pharmaceutical Patent Analysis Intellectual Property Synthetic Intermediate

Optimal Procurement and Research Applications for 2-(3-Fluoropyridin-2-YL)acetic acid (CAS 1000524-32-2)


Synthesis of Triazolo-Pyrimidine Derivatives for Therapeutic Development

This compound is explicitly identified as an intermediate in the synthesis of triazolo-pyrimidine compounds, as documented in patent families WO2020052631, CN111601809, and CN111635408 . Researchers developing novel heterocyclic scaffolds, particularly those targeting kinase inhibition or other ATP-competitive mechanisms, should prioritize this specific isomer to ensure alignment with patented synthetic routes and to maintain the structural integrity required for optimal target engagement.

Medicinal Chemistry Lead Optimization Requiring Specific Lipophilicity and Acidity Profiles

Given its distinct pKa (3.65) and LogP (0.8478) profiles compared to the 5-fluoro regioisomer (pKa 3.25, LogP 0.61) , this compound is best suited for drug discovery programs where maintaining a balance between moderate lipophilicity and reduced ionization at physiological pH is critical for achieving desired ADME properties. Its XLogP3 value of 0.5 further supports its selection for optimizing passive permeability without compromising aqueous solubility.

Building Block for Azepan Derivative Synthesis

The compound is cited as a key intermediate in patent WO2021065898, which pertains to Azepan derivatives . Research groups focused on synthesizing seven-membered nitrogen-containing heterocycles for CNS or other therapeutic indications should procure this specific isomer to access this patented chemical space and to leverage the unique electronic and steric properties conferred by the 3-fluoro substitution pattern.

Fluorine-Specific Interaction Studies in Target Binding Assays

The presence of a single fluorine atom at the 3-position increases the hydrogen bond acceptor count by one compared to the non-fluorinated parent, without significantly altering the TPSA (50.2 vs. 50.19 Ų) [1]. This makes the compound an ideal tool for studying the specific contribution of a fluorine atom to target binding affinity and selectivity in structure-activity relationship (SAR) campaigns, particularly where a subtle increase in polar interactions is hypothesized to be beneficial.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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